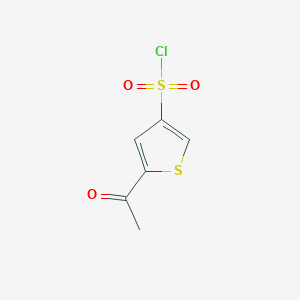![molecular formula C10H17NO B13154673 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a cyclopropyl group and an azabicyclo[3.2.1]octane skeleton. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the hydrogenation of N-isopropylnortropinone in the presence of a catalyst such as Raney-Nickel. The reaction is carried out in ethanol under a hydrogen atmosphere at a pressure of 2 MPa for approximately 5 hours . Another method involves the addition of diisopropylamine and acetonedicarboxylic acid to a reaction mixture, followed by hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of different alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s structure is similar to that of tropane alkaloids, which are known for their biological activities. It is used in research related to neurotransmitter systems and receptor binding studies.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, potentially modulating their activity and influencing neurotransmission pathways. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Propyl-8-azabicyclo[3.2.1]octan-3-ol: Similar in structure but with a propyl group instead of a cyclopropyl group.
8-Oxa-3-azabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic structure.
8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride: Features a methoxy group and is available as a hydrochloride salt.
Uniqueness
8-Cyclopropyl-8-azabicyclo[321]octan-3-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C10H17NO/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7/h7-10,12H,1-6H2 |
Clé InChI |
LYUJOJBETYHFRH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C3CCC2CC(C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


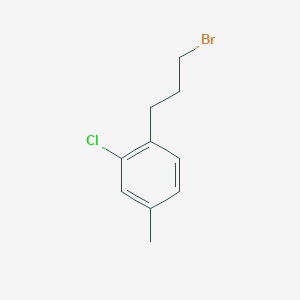
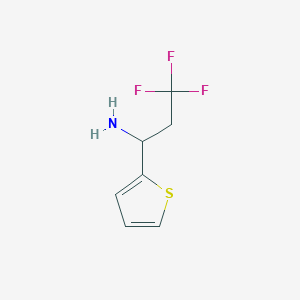

![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)
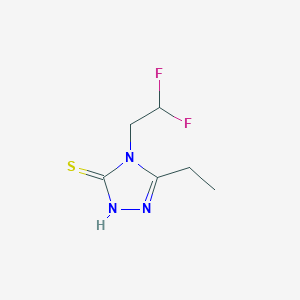
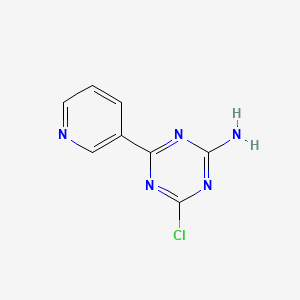
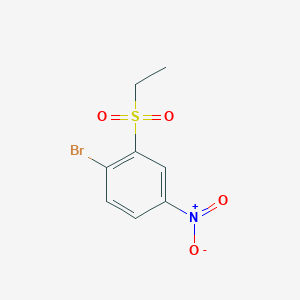
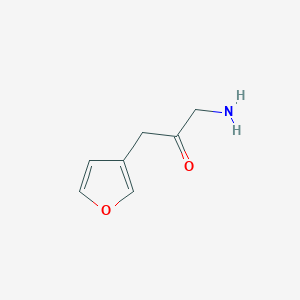

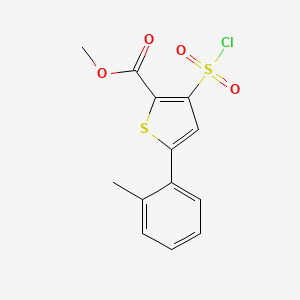
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
